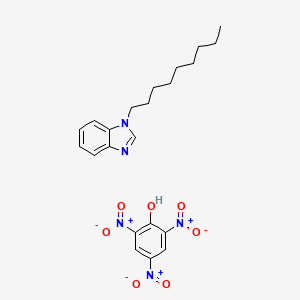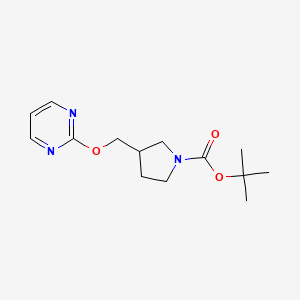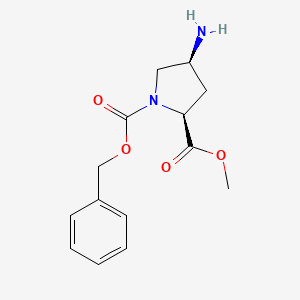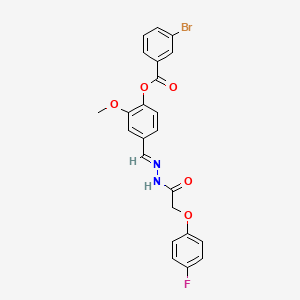
1-nonylbenzimidazole;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-nonylbenzimidazole typically involves the alkylation of benzimidazole with nonyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.
2,4,6-trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to prevent decomposition or explosion. The product is isolated by crystallization from the reaction mixture.
Industrial Production Methods
Industrial production of 1-nonylbenzimidazole follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The process involves continuous flow reactors and automated purification systems to ensure consistent quality.
For 2,4,6-trinitrophenol, industrial production involves large-scale nitration reactors with advanced safety measures to handle the highly reactive and explosive nature of the compound. The product is purified through multiple crystallization steps and is often stored in a moistened state to reduce the risk of detonation .
Analyse Chemischer Reaktionen
Types of Reactions
1-nonylbenzimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or hydroxylated derivatives.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
2,4,6-trinitrophenol undergoes:
Reduction: It can be reduced to form aminophenols or other partially reduced derivatives.
Nucleophilic Substitution: The nitro groups can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic or acidic conditions.
Major Products
Oxidation of 1-nonylbenzimidazole: Produces nonylbenzimidazole oxides or hydroxylated derivatives.
Reduction of 2,4,6-trinitrophenol: Produces aminophenols or other partially reduced products.
Wissenschaftliche Forschungsanwendungen
1-nonylbenzimidazole;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the production of dyes, explosives, and as a stabilizer in various chemical processes
Wirkmechanismus
The mechanism of action of 1-nonylbenzimidazole;2,4,6-trinitrophenol involves its interaction with cellular components. The nonylbenzimidazole moiety can interact with microbial cell membranes, disrupting their integrity and leading to cell death. The 2,4,6-trinitrophenol component can act as an oxidizing agent, causing oxidative stress and damage to cellular components such as proteins and DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-dinitrophenol: Similar in structure but with two nitro groups instead of three.
4-nitrophenol: Contains a single nitro group.
2,4,6-trinitrotoluene (TNT): Similar nitroaromatic compound but with a methyl group instead of a hydroxyl group.
Uniqueness
1-nonylbenzimidazole;2,4,6-trinitrophenol is unique due to the combination of the nonylbenzimidazole and trinitrophenol moieties, which confer both antimicrobial and oxidative properties.
Eigenschaften
Molekularformel |
C22H27N5O7 |
|---|---|
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
1-nonylbenzimidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C16H24N2.C6H3N3O7/c1-2-3-4-5-6-7-10-13-18-14-17-15-11-8-9-12-16(15)18;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h8-9,11-12,14H,2-7,10,13H2,1H3;1-2,10H |
InChI-Schlüssel |
OLROSISZZUPWKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCN1C=NC2=CC=CC=C21.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044591.png)

![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-oxo-2-propyl-4H-quinazolin-3-yl)-amide](/img/structure/B12044601.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044603.png)


![2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044615.png)

![1-(4-bromophenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B12044630.png)

![ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12044651.png)



